![molecular formula C25H29N3O4S B2465199 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide CAS No. 688053-48-7](/img/no-structure.png)
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antibacterial potential of this compound due to its unique structure. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria . Further studies could focus on understanding its mechanism of action and optimizing its efficacy.
- Preliminary studies suggest that this compound may possess anticancer properties. Investigating its impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents could be valuable .
- Given its complex structure, researchers have speculated that this compound might have neuroprotective properties. Exploring its impact on neuronal health, neuroinflammation, and neurodegenerative diseases could yield significant insights .
- The presence of sulfur and other functional groups in this compound hints at possible anti-inflammatory effects. Investigating its role in modulating inflammatory pathways could be worthwhile .
- Researchers have considered incorporating this compound into drug delivery systems. Its lipophilic nature and potential for targeted release make it an interesting candidate for improving drug bioavailability .
- Elucidating the SAR of this compound could guide the design of analogs with enhanced properties. By systematically modifying different regions of the molecule, researchers can optimize its pharmacological profile .
Antibacterial Properties
Anticancer Activity
Neuroprotective Effects
Anti-inflammatory Potential
Drug Delivery Systems
Structure-Activity Relationship (SAR) Studies
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid, which is then coupled with N-(4-phenylbutan-2-yl)hexanamide to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "ethyl acetoacetate", "sodium methoxide", "sulfur", "sodium hydride", "4-phenylbutan-2-amine", "hexanoyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "hexanoic acid", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "1,3-dicyclohexylcarbodiimide", "7-hydroxy-6-nitro-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "2,4-dichloro-5-nitrobenzoic acid is reacted with ethyl acetoacetate in the presence of sodium methoxide to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester", "Sulfur is added to the reaction mixture and the resulting mixture is heated to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester thioester", "The thioester is then reacted with sodium hydride to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester thioester anion", "4-phenylbutan-2-amine is reacted with hexanoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form N-(4-phenylbutan-2-yl)hexanamide", "The thioester anion is then reacted with N-(4-phenylbutan-2-yl)hexanamide to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid", "The 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid is then coupled with 7-hydroxy-6-nitro-5H-[1,3]dioxolo[4,5-g]quinazoline in the presence of N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the final product '6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide'" ] } | |
CAS-Nummer |
688053-48-7 |
Molekularformel |
C25H29N3O4S |
Molekulargewicht |
467.58 |
IUPAC-Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33) |
InChI-Schlüssel |
MIPPECNWVPYROK-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.